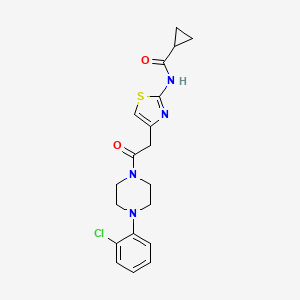
N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H21ClN4O2S and its molecular weight is 404.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews its biological activity, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is C18H20ClN3O2S with a molecular weight of approximately 367.89 g/mol. The structure consists of several pharmacologically relevant moieties:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Thiazole Group : Often associated with antimicrobial properties.
- Cyclopropane Carboxamide : Contributes to the compound's overall stability and reactivity.
Biological Activity Overview
The biological activity of this compound has been primarily explored through its anticancer and antimicrobial effects.
Anticancer Activity
Recent studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair, and its inhibition leads to apoptosis in cancer cells.
Case Study : A study evaluating the cytotoxic effects of similar thiazole derivatives demonstrated IC50 values ranging from 5 to 15 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, indicating potent anticancer activity compared to standard treatments like doxorubicin .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays.
- Mechanism : The thiazole moiety is known for its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes.
Research Findings : In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL .
The biological activity is attributed to several mechanisms:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from proliferating.
- Antimicrobial Mechanisms : It disrupts bacterial cell integrity and inhibits metabolic pathways critical for bacterial survival.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is lipophilic, allowing it to cross cellular membranes effectively.
- Distribution : It shows a high volume of distribution, suggesting good tissue penetration.
- Metabolism : Primarily metabolized in the liver, with potential active metabolites contributing to its biological effects.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with similar molecules is beneficial.
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Anticancer | 10 | Topoisomerase II Inhibition |
| Compound B | Antimicrobial | 15 | Cell Wall Disruption |
| This compound | Anticancer & Antimicrobial | 5 - 30 | Apoptosis Induction |
Propriétés
IUPAC Name |
N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S/c20-15-3-1-2-4-16(15)23-7-9-24(10-8-23)17(25)11-14-12-27-19(21-14)22-18(26)13-5-6-13/h1-4,12-13H,5-11H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLPMDOWLSOKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














